molecular formula C23H19FN2O3S B7728221 N-benzyl-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine

N-benzyl-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine

Cat. No.: B7728221
M. Wt: 422.5 g/mol
InChI Key: YQTOWHWYAIYIKV-UHFFFAOYSA-N
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Description

N-benzyl-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine is a substituted oxazole derivative characterized by a 1,3-oxazole core. Key structural features include:

  • Position 2: A 4-fluorophenyl group, introducing electron-withdrawing properties.
  • Position 4: A 4-methylphenylsulfonyl (tosyl) group, enhancing steric bulk and metabolic stability.

The compound’s molecular formula is C₃₃H₂₇FN₂O₃S, with a molecular weight of 550.64 g/mol. Its synthesis typically involves cyclocondensation of appropriate precursors, followed by sulfonation and amine functionalization, confirmed via NMR, IR, and MS spectroscopy .

Properties

IUPAC Name

N-benzyl-2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S/c1-16-7-13-20(14-8-16)30(27,28)23-22(25-15-17-5-3-2-4-6-17)29-21(26-23)18-9-11-19(24)12-10-18/h2-14,25H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQTOWHWYAIYIKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)F)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of β-Ketoamides with Phosphoryl Chloride

A foundational step in synthesizing the 1,3-oxazole core involves cyclizing β-ketoamide precursors. For instance, reacting cyclopropylcarbonyl chloride with a β-ketoamide derivative under reflux with phosphoryl chloride (POCl₃) facilitates ring closure. This method, adapted from studies on analogous oxazole sulfonamides, yields the oxazole ring with substituents at positions 2 and 4. For N-benzyl-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine, the 4-fluorophenyl group is introduced at position 2 during this step via a pre-functionalized β-ketoamide intermediate.

One-Pot Cyclization-Sulfonation Approach

Recent advancements demonstrate the feasibility of combining cyclization and sulfonation in a single pot. In this method, a β-ketoamide bearing a 4-fluorophenyl group undergoes cyclization with POCl₃, followed by immediate treatment with chlorosulfonic acid (ClSO₃H) to install the 4-methylphenylsulfonyl group at position 4. This approach reduces purification steps and improves overall yield (68–72%).

Sulfonylation Strategies for Position 4

Sulfonyl Chloride Intermediate Synthesis

The 4-[(4-methylphenyl)sulfonyl] group is introduced via a sulfonyl chloride intermediate. Treating the oxazole precursor with chlorosulfonic acid and thionyl chloride (SOCl₂) generates the reactive sulfonyl chloride species. For example, 4-methylbenzenesulfonyl chloride is synthesized by reacting toluene with ClSO₃H and SOCl₂ at 0–5°C, followed by quenching with ice water. This intermediate is then coupled to the oxazole core.

Coupling Sulfonyl Chlorides to Oxazole Amines

The sulfonamide linkage at position 4 is formed by reacting the oxazole amine with 4-methylbenzenesulfonyl chloride. This step typically employs pyridine as a base in chloroform at 0°C, achieving yields of 65–78%. Slow addition of the sulfonyl chloride ensures controlled exothermic reactivity and minimizes byproducts.

Introduction of the N-Benzylamine Group at Position 5

Benzylation via Nucleophilic Substitution

The benzyl group is introduced at position 5 through nucleophilic substitution of a halogenated oxazole intermediate. For instance, treating 5-bromo-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazole with benzylamine in dimethylformamide (DMF) at 80°C for 12 hours affords the target compound in 70% yield. Potassium carbonate is often used as a base to deprotonate the amine, enhancing nucleophilicity.

Reductive Amination Approach

An alternative method involves reductive amination of a 5-keto-oxazole intermediate. Reacting the keto group with benzylamine in the presence of sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 24 hours achieves moderate yields (55–60%). While less efficient than substitution, this method avoids halogenated precursors.

Integrated Synthetic Routes and Optimization

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
One-Pot CyclizationCyclization + sulfonation72Fewer steps, cost-effectiveRequires precise temp control
Stepwise BenzylationHalogen substitution70High regioselectivityUses toxic DMF
Reductive AminationKeto group reduction58Avoids halogenated reagentsLower yield

Reaction Condition Optimization

Temperature and Solvent Effects

  • Cyclization : Optimal at 110°C in toluene. Lower temperatures (<90°C) result in incomplete ring closure.

  • Sulfonation : Conducted at 0°C in chloroform to prevent sulfonic acid byproducts.

  • Benzylation : DMF at 80°C maximizes substitution rates without degrading the sulfonyl group.

Catalytic Enhancements

Adding catalytic tetrabutylammonium bromide (TBAB) during benzylation improves reaction rate by 20%, likely due to phase-transfer effects.

Challenges and Troubleshooting

Sulfonyl Group Hydrolysis

The 4-methylphenylsulfonyl group is prone to hydrolysis under acidic or basic conditions. Neutral pH and anhydrous solvents (e.g., chloroform) are critical during sulfonation.

Byproduct Formation in Benzylation

Competing elimination reactions during benzylation generate olefinic byproducts. Using excess benzylamine (2.5 eq.) suppresses this issue .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the benzyl or phenyl rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halides, nucleophiles, or electrophiles under appropriate conditions (e.g., acidic or basic) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-benzyl-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxazole Derivatives

Compound A : 4-[(4-Chlorophenyl)sulfonyl]-N-(4-fluorophenyl)-2-(2-furyl)-1,3-oxazol-5-amine (C₁₉H₁₂ClFN₂O₄S; MW: 418.82 g/mol)

  • Structural Differences :
    • Position 2 : 2-Furyl group (electron-rich heterocycle) vs. 4-fluorophenyl in the main compound.
    • Position 4 : 4-Chlorophenylsulfonyl (electron-withdrawing Cl) vs. 4-methylphenylsulfonyl (electron-donating CH₃).
  • Impact :
    • Higher lipophilicity (Cl vs. CH₃) may improve membrane permeability but reduce solubility.
    • Furyl group could alter π-π stacking interactions in biological targets .

Compound B : 4-(Benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine (C₂₃H₂₄ClN₃O₄S; MW: 494.02 g/mol)

  • Structural Differences :
    • Position 4 : Unsubstituted benzenesulfonyl vs. 4-methylphenylsulfonyl.
    • Amine Side Chain : Morpholinylpropyl group (polar) vs. benzyl (aromatic).
  • Unsubstituted sulfonyl may reduce steric hindrance compared to the tosyl group .

Thiazole and Thiadiazole Derivatives

Compound C : 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine (C₂₅H₂₄ClN₃O₅S₂; MW: 570.06 g/mol)

  • Core Heterocycle : Thiazole (sulfur at position 1) vs. oxazole (oxygen at position 1).
  • Substituents : Dual sulfonyl groups (4-chlorophenyl and 4-methylphenyl).
  • Dual sulfonyl groups may improve thermal stability but reduce solubility .

Compound D : 5-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-N-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine (C₁₅H₁₀ClF₂N₃S₂; MW: 383.84 g/mol)

  • Core Heterocycle : 1,3,4-Thiadiazole (two sulfur atoms).
  • Substituents : Fluorine and chlorine atoms enhance electronegativity.
  • Impact :
    • Thiadiazole’s planar structure facilitates intercalation in DNA or enzyme active sites.
    • Fluorine atoms improve metabolic stability and bioavailability .

Triazole and Pyridine Derivatives

Compound E : 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (X = H, Cl, Br)

  • Core Heterocycle : 1,2,4-Triazole (three nitrogen atoms).
  • Substituents : Variable sulfonyl groups (H, Cl, Br) and difluorophenyl.
  • Impact :
    • Triazole’s tautomerism (thione-thiol) affects reactivity and binding modes.
    • Halogen substituents (Cl, Br) increase molecular weight and van der Waals interactions .

Compound F : Disulfonamide-pyridine derivatives (e.g., 5a: C₃₈H₃₂N₄O₄S₂; MW: 704.82 g/mol)

  • Core Structure : Pyridine with dual sulfonamide groups.
  • Pyridine’s basic nitrogen may improve crystallinity .

Table 1: Key Properties of Selected Compounds

Compound Core Structure Sulfonyl Group Amine Substituent LogP (Predicted) Bioactivity Notes
Main 1,3-Oxazole 4-Methylphenyl Benzyl 4.2 Potential kinase inhibitor
A 1,3-Oxazole 4-Chlorophenyl 4-Fluorophenyl 3.8 Antifungal activity
B 1,3-Oxazole Benzenesulfonyl Morpholinylpropyl 2.5 Improved solubility
C 1,3-Thiazole Dual (Cl/CH₃-phenyl) Methoxypropyl 4.5 Dual enzyme inhibition
D 1,3,4-Thiadiazole - 2-Fluorophenyl 3.9 Anticancer (IC₅₀: 1.28 µg/mL)

Key Observations :

  • Electron-Withdrawing Groups (Cl, F): Increase metabolic stability but may reduce solubility.
  • Sulfonyl Groups : Enhance binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase IX).
  • Amine Side Chains : Polar groups (morpholinylpropyl) improve aqueous solubility; aromatic groups (benzyl) favor membrane penetration.

Biological Activity

N-benzyl-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the compound's biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound's structure is characterized by the presence of a benzyl group, a fluorophenyl moiety, and a sulfonamide group attached to an oxazole ring. This unique combination of functional groups contributes to its biological properties.

Research indicates that this compound may exert its effects through multiple mechanisms:

  • Inhibition of Histone Deacetylases (HDACs) : Similar compounds have shown selectivity for HDAC isoforms, which play a crucial role in regulating gene expression and are implicated in cancer progression. For instance, related compounds have demonstrated significant inhibitory activity against HDAC3 with IC50 values in the low nanomolar range .
  • Antitumor Activity : Preliminary studies have indicated that this compound exhibits antitumor properties, with IC50 values suggesting effective inhibition of tumor cell proliferation. For example, compounds with similar structures have shown promising results in inhibiting solid tumors in vitro .

Biological Activity Data

The following table summarizes key biological activities and findings related to this compound and structurally related compounds:

Activity Assay Type IC50 Value (μM) Reference
HDAC InhibitionIn vitro0.095 (HDAC3)
Antitumor ActivityHepG2 Cell Line1.30
Antimicrobial ActivityVarious Bacterial StrainsVaries
Apoptosis InductionCell Cycle Analysis-

Case Study 1: Anticancer Efficacy

In a study assessing the antitumor activity of structurally similar compounds, it was found that N-benzyl derivatives exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved induction of apoptosis and cell cycle arrest at the G2/M phase, indicating potential for therapeutic application in cancer treatment .

Case Study 2: Antimicrobial Properties

Another study highlighted the antimicrobial properties of compounds with similar structures. The presence of sulfonamide groups was correlated with increased antibacterial activity against Gram-positive and Gram-negative bacteria. This suggests that this compound may also have applications beyond oncology .

Q & A

Q. What are the recommended synthetic routes for N-benzyl-2-(4-fluorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves multi-step protocols, including sulfonylation, cyclization, and coupling reactions. For example:

  • Step 1: Sulfonylation of 4-methylbenzenesulfonyl chloride with intermediates to introduce the sulfonyl moiety.
  • Step 2: Oxazole ring formation via cyclization of α-amino ketones or carboxamides under acidic or thermal conditions.
  • Step 3: N-benzylation using benzyl halides or reductive amination.

Optimization Tips:

  • Use polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of aromatic intermediates .
  • Monitor temperature (80–120°C) to avoid decomposition of the sulfonyl group .
  • Employ catalysts like DMAP for efficient coupling reactions .

Q. Example Table: Reaction Conditions for Key Steps

StepReagents/ConditionsYield (%)Purity (HPLC)
14-MeC₆H₄SO₂Cl, K₂CO₃, DMF, 80°C65–75>95%
2POCl₃, reflux, 4h70–80>90%
3BnBr, NaH, THF, 0°C→RT50–60>85%

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H/¹³C NMR: Confirm regiochemistry of the oxazole ring and substituent integration (e.g., benzyl CH₂ at δ ~4.5 ppm, fluorophenyl aromatic protons at δ ~7.2–7.8 ppm) .
    • 19F NMR: Identify fluorine environment (δ ~-110 ppm for para-fluorophenyl) .
  • Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 481.12) .
  • Infrared Spectroscopy (IR): Detect sulfonyl S=O stretches (~1350–1150 cm⁻¹) and oxazole C=N (~1650 cm⁻¹) .
  • HPLC-PDA: Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., variable IC₅₀ values in enzyme inhibition assays)?

Methodological Answer: Discrepancies may arise from assay conditions or target selectivity. Strategies include:

  • Assay Standardization:
    • Use recombinant enzymes (e.g., COX-2, kinases) with defined substrate concentrations and buffer systems (pH 7.4, 25°C) .
    • Include positive controls (e.g., celecoxib for COX-2 inhibition).
  • Selectivity Profiling:
    • Screen against related enzymes (e.g., COX-1 vs. COX-2) to rule off-target effects .
    • Perform molecular docking to compare binding modes (software: AutoDock Vina) using crystallographic data (PDB IDs: e.g., 5KIR for COX-2) .

Q. Example Table: Comparative IC₅₀ Values

TargetIC₅₀ (μM)Assay ConditionsReference
COX-20.12 ± 0.0310 mM Tris-HCl, 0.01% Tween-20
EGFR2.5 ± 0.750 mM HEPES, 10 mM MgCl₂

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition?

Methodological Answer:

  • Kinetic Studies:
    • Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots using varying substrate concentrations .
  • Biophysical Techniques:
    • Surface Plasmon Resonance (SPR): Measure real-time binding affinity (KD) to immobilized enzymes .
    • Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) .
  • Structural Analysis:
    • Co-crystallize the compound with target enzymes (e.g., using SHELX for structure refinement) and analyze interactions (e.g., hydrogen bonds with catalytic residues) .

Q. How can researchers address synthetic challenges such as low yields in the final N-benzylation step?

Methodological Answer:

  • Solvent Optimization: Replace THF with DMF to stabilize reactive intermediates .
  • Catalyst Screening: Test Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination under inert atmospheres .
  • Workup Modifications:
    • Use aqueous NaHCO₃ to quench excess benzyl halide.
    • Purify via flash chromatography (hexane/EtOAc 3:1) or recrystallization (ethanol/water) .

Q. What computational methods are suitable for predicting the compound’s ADMET properties?

Methodological Answer:

  • Software Tools:
    • SwissADME: Predict logP (~3.2), BBB permeability (CNS MPO score >4), and CYP450 interactions .
    • Molinspiration: Calculate drug-likeness (e.g., TPSA ~90 Ų, ≤3 violations of Lipinski’s rules) .
  • Molecular Dynamics (MD): Simulate membrane permeability using GROMACS with a POPC lipid bilayer .

Q. Key Data Contradictions and Resolutions

  • Thermal Stability Discrepancies:
    • Differential Scanning Calorimetry (DSC) shows decomposition at 220°C in air vs. 250°C under N₂. Use inert atmospheres during thermal analysis .
  • Biological Activity Variability:
    • Meta-analysis of IC₅₀ values across studies using standardized assay protocols .

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